3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde
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Overview
Description
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is a chemical compound with the molecular formula C9H5F3N2O It is characterized by the presence of a trifluoromethyl group, a diazirine ring, and a benzaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde typically involves multiple stepsFor instance, trifluoromethyltrimethylsilane (TMSCF3) can be used as a nucleophilic trifluoromethylating agent . The diazirine ring is often formed through cyclization reactions involving appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. The use of efficient catalysts and reaction conditions that maximize yield and minimize by-products is crucial. Techniques such as continuous flow synthesis may be employed to scale up the production while maintaining consistency and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl and diazirine groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzoic acid.
Reduction: Formation of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde involves its ability to form covalent bonds with target molecules upon activation. The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds. This property makes it valuable in photoaffinity labeling, where it can covalently bind to specific sites on proteins, allowing for the identification and study of molecular interactions .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)benzaldehyde: Lacks the diazirine ring, making it less versatile in photoaffinity labeling.
4-(Trifluoromethyl)benzaldehyde: Similar structure but different positional isomer, affecting its reactivity and applications.
3-(Trifluoromethyl)phenoxy benzaldehyde:
Uniqueness
3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzaldehyde is unique due to the combination of the trifluoromethyl group, diazirine ring, and benzaldehyde moiety. This combination imparts distinct reactivity and versatility, particularly in applications involving photoaffinity labeling and the study of molecular interactions .
Properties
CAS No. |
1608496-47-4 |
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Molecular Formula |
C9H5F3N2O |
Molecular Weight |
214.14 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)diazirin-3-yl]benzaldehyde |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(13-14-8)7-3-1-2-6(4-7)5-15/h1-5H |
InChI Key |
DXMLUGBRSUVWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2(N=N2)C(F)(F)F)C=O |
Origin of Product |
United States |
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